molecular formula C5H8O5 B066122 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one CAS No. 179091-67-9

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one

Cat. No.: B066122
CAS No.: 179091-67-9
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: D-Ribonolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Applications

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one has been investigated for its potential roles in various biological processes:

  • Enzyme Mechanisms : It serves as a probe for studying enzyme mechanisms, particularly in glycosylation reactions. Its structural similarity to natural substrates allows it to mimic interactions with enzymes involved in carbohydrate metabolism.
  • Antiviral and Anticancer Properties : Preliminary studies suggest that the compound may exhibit antiviral and anticancer activities. It is being explored as a drug candidate due to its ability to inhibit specific enzymes that are crucial for viral replication and cancer cell proliferation.

Chemical Synthesis

The compound acts as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules, including nucleoside analogs and other glycosylamines. The presence of hydroxyl groups facilitates various chemical reactions such as oxidation and reduction.

Pharmaceutical Development

In the pharmaceutical industry, this compound is being studied for:

  • Drug Formulation : Its properties make it suitable for developing new therapeutic agents targeting metabolic diseases and infections. The compound's ability to interact with biological macromolecules enhances its potential as a lead compound in drug design.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viruses by inhibiting their replication processes. The mechanism involved competitive inhibition of viral polymerases, making it a promising candidate for further development in antiviral therapies.

Case Study 2: Enzyme Inhibition

Research focused on the use of this compound as an inhibitor of glycosyltransferases showed that it effectively reduced enzyme activity in vitro. This inhibition suggests potential applications in treating diseases related to abnormal glycosylation patterns.

Comparative Data Table

Application AreaDescriptionKey Findings
Biological ResearchEnzyme mechanisms and biological interactionsEffective probe for studying glycosylation enzymes
Pharmaceutical DevelopmentDrug candidate for antiviral and anticancer therapiesExhibits significant activity against viral replication
Chemical SynthesisBuilding block for complex organic moleculesFacilitates synthesis of nucleoside analogs

Mechanism of Action

D-Ribonolactone acts as an inhibitor of β-galactosidase in Escherichia coli, with a Ki of 26 mM . The inhibition mechanism involves binding to the active site of the enzyme, preventing the hydrolysis of β-galactosides. This inhibition can be utilized in various biochemical assays and research applications.

Biological Activity

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one, also known as a derivative of 1-beta-D-arabinofuranosyl-5-iodouracil, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C6H10O6C_6H_{10}O_6, and it possesses a unique stereochemistry that influences its biological activity. The compound features multiple hydroxyl groups that enhance its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Inhibition of DNA Synthesis : It has been shown to inhibit DNA replication by interfering with the activity of DNA polymerases.
  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, making it a candidate for anticancer therapies.
  • Modulation of Signaling Pathways : It influences intracellular signaling pathways that regulate cell growth and differentiation.

Biological Activities

Research has documented several biological activities associated with this compound:

  • Antiviral Activity : Studies indicate that this compound exhibits antiviral properties against various viruses, including poxviruses .
  • Anticancer Potential : Its ability to induce apoptosis in malignant cells positions it as a promising agent in cancer treatment.
  • Neuroprotective Effects : Emerging evidence suggests potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Case Studies

  • Antiviral Efficacy : A study examining the interaction between this compound and the cowpox virus demonstrated significant inhibition of viral replication. The compound formed hydrogen bonds with critical viral proteins, disrupting their function .
  • Cancer Cell Studies : In vitro studies on various cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. The mechanism involved the activation of caspase pathways.
  • Neuroprotection : Research involving animal models indicated that administration of this compound resulted in reduced neuronal damage following ischemic events. The proposed mechanism involves antioxidant activity and modulation of inflammatory responses.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntiviral, AnticancerInhibition of DNA synthesis, Apoptosis
1-beta-D-arabinofuranosyl-5-iodouracilAntiviralNucleoside analog inhibiting viral replication
QuercetinAntioxidantScavenging free radicals
CurcuminAnti-inflammatoryModulation of inflammatory pathways

Properties

IUPAC Name

3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863521
Record name 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-08-3
Record name D-Ribonolactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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